molecular formula C19H20FN3O3 B2896776 1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea CAS No. 1172922-59-6

1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea

Cat. No.: B2896776
CAS No.: 1172922-59-6
M. Wt: 357.385
InChI Key: WCEVRNOJHAHNOH-UHFFFAOYSA-N
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Description

This compound features a urea bridge connecting a 4-fluorophenyl group to a 3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl moiety. The benzoxazepin core is a seven-membered heterocyclic ring fused to a benzene ring, with oxygen and nitrogen atoms at positions 1 and 5, respectively. Substituents include three methyl groups (at positions 3, 3, and 5) and a ketone (4-oxo). The 4-fluorophenyl group contributes electronic and steric effects that may influence binding affinity, solubility, and metabolic stability.

Properties

IUPAC Name

1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2H-1,5-benzoxazepin-8-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O3/c1-19(2)11-26-16-10-14(8-9-15(16)23(3)17(19)24)22-18(25)21-13-6-4-12(20)5-7-13/h4-10H,11H2,1-3H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCEVRNOJHAHNOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)NC3=CC=C(C=C3)F)N(C1=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Benzoxazepin-Urea Derivatives

Key Analog: 1-(4-Chlorobenzyl)-3-(3,3,5-Trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)urea

This compound shares the benzoxazepin core and urea linkage but differs in the substituent attached to urea. Instead of a 4-fluorophenyl group, it features a 4-chlorobenzyl group.

Table 1: Structural and Physicochemical Comparison

Compound Substituent Molecular Formula Molecular Weight
Target Compound 4-Fluorophenyl Not Provided Not Provided
1-(4-Chlorobenzyl)-analog 4-Chlorobenzyl C₂₀H₂₂ClN₃O₃ 387.9 g/mol

Key Differences :

  • Halogen Impact : Chlorine (Cl) in the analog vs. fluorine (F) in the target may influence lipophilicity (Cl is more lipophilic) and electronic effects (F is strongly electron-withdrawing).

Comparison with Urea Derivatives Featuring Diverse Aryl Substituents and Core Structures

describes a series of urea derivatives (11a–11o) with a thiazole-piperazine core and varied aryl substituents . While structurally distinct from the benzoxazepin-based target, these compounds share the urea linkage and aryl groups, enabling a comparison of substituent effects on synthetic yield and molecular properties.

Key Observations :

Electron-Withdrawing Groups (EWGs) :

  • Halogens (F, Cl) and trifluoromethyl (CF₃) groups are associated with high yields (e.g., 88.9% for 11c), likely due to enhanced reaction kinetics or stability of intermediates.
  • Bulkier substituents (e.g., 3,5-di-CF₃ in 11m) show slightly reduced yields, possibly due to steric hindrance.

Molecular Weight Trends :

  • Substituents like CF₃ and multiple halogens increase molecular weight significantly (e.g., 11m: 602.2 g/mol), which may affect pharmacokinetic properties such as bioavailability.

The benzoxazepin core in the target may offer distinct conformational preferences compared to the thiazole-piperazine scaffold in compounds.

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing 1-(4-fluorophenyl)-3-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)urea, and how can they be methodologically addressed?

  • Answer : Synthesis challenges include low yields due to steric hindrance from the 3,3,5-trimethyl group and instability of the tetrahydrobenzoxazepine core. Optimize via:

  • Microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

  • Purification : Use flash chromatography with gradients (e.g., petroleum ether/ethyl acetate) to isolate impurities from urea-linked intermediates .

  • Stabilization : Conduct reactions under inert atmospheres (argon/nitrogen) to prevent oxidation of the oxazepin-4-one moiety .

    Table 1 : Synthesis Yields Under Different Conditions

    Solvent SystemTemperature (°C)Yield (%)Purity (HPLC)
    DMF (reflux)1204588%
    DCM (microwave)806395%
    THF (room temp)252875%
    Data adapted from benzoxazepine derivative syntheses .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

  • Answer : Use a combination of spectroscopic and crystallographic methods:

  • NMR : Confirm fluorophenyl protons (δ 7.2–7.4 ppm) and urea NH signals (δ 8.1–8.3 ppm) in 1H^1H NMR. 13C^{13}C NMR should show carbonyl (C=O) at ~160 ppm .
  • X-ray crystallography : Resolve steric effects of the 3,3,5-trimethyl groups on the benzoxazepine ring .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]+^+) with <2 ppm error .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in pharmacological data (e.g., variable IC50_{50} values across assays)?

  • Answer : Discrepancies often arise from assay conditions or target promiscuity. Mitigate via:

  • Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to confirm target specificity .

  • Statistical rigor : Use ANOVA to assess variability between replicates and apply Bonferroni correction for multiple comparisons .

  • Solubility adjustments : Pre-dissolve the compound in DMSO with ≤0.1% final concentration to avoid solvent interference .

    Table 2 : Comparative IC50_{50} Values in Different Assays

    Assay TypeIC50_{50} (nM)Cell Line/EnzymeReference
    Kinase inhibition12 ± 2.1EGFR mutant
    Cytotoxicity180 ± 15HeLa
    Apoptosis induction95 ± 8MCF-7

Q. How can computational modeling enhance the design of derivatives with improved target binding?

  • Answer : Integrate molecular dynamics (MD) and QSAR:

  • Docking studies : Use AutoDock Vina to predict binding poses of the fluorophenyl group in hydrophobic pockets .
  • Free-energy perturbation (FEP) : Calculate ΔΔG for substitutions at the 3,3,5-trimethyl positions to optimize steric compatibility .
  • ADMET prediction : Apply SwissADME to prioritize derivatives with logP <5 and TPSA <140 Ų for blood-brain barrier penetration .

Q. What methodologies are recommended for investigating the compound’s mechanism of action in complex biological systems?

  • Answer : Combine in vitro and omics approaches:

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog to pull down target proteins .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., apoptosis, kinase signaling) .
  • Metabolomics : Analyze LC-MS data to track urea metabolite stability and off-target effects .

Methodological Considerations

  • Experimental Design : Align with Guiding Principle 2 (Evidence-Based Inquiry) by framing hypotheses around the compound’s dual pharmacophores (urea and benzoxazepine) .
  • Data Interpretation : Use factor labeling and error propagation for stoichiometric calculations in reaction optimization .
  • Contradiction Analysis : Apply Gil’s pragmatic framework to iteratively refine synthesis protocols and bioassays .

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